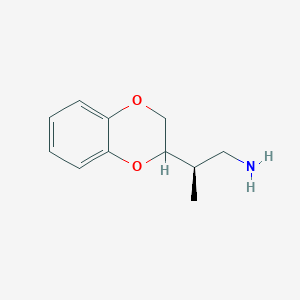
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MDMA, which is a psychoactive drug that is widely used as a recreational drug. However,
作用機序
MDMA acts on the central nervous system by increasing the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. This results in a feeling of euphoria, empathy, and increased sociability. The mechanism of action of MDMA is complex and not fully understood, but it is believed to involve the activation of specific receptors in the brain.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones, such as cortisol and prolactin. The effects of MDMA on the body are dose-dependent, and high doses can result in serious health complications.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, such as its ability to induce a state of heightened empathy and sociability in animals. This can be useful for studying social behavior and communication. However, the limitations of MDMA for lab experiments include its potential for abuse and the ethical concerns surrounding the use of psychoactive drugs in animals.
将来の方向性
There are several future directions for research on MDMA. One potential application is its use in combination with psychotherapy for the treatment of mental health disorders, such as PTSD. Another direction is the development of new compounds that have similar effects to MDMA but with fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of MDMA and its effects on the brain and body.
Conclusion:
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine, or MDMA, has potential applications in various fields, including neuroscience, psychiatry, and pharmacology. Its ability to increase the release of neurotransmitters and induce a state of heightened empathy and sociability makes it a promising candidate for the treatment of mental health disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
MDMA can be synthesized from safrole, which is a natural compound found in various plants. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is soluble in water and alcohol.
科学的研究の応用
MDMA has been the subject of extensive research in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have potential therapeutic applications in treating various mental health disorders, such as post-traumatic stress disorder (PTSD), anxiety, and depression.
特性
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUHWBVQMWGUEV-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
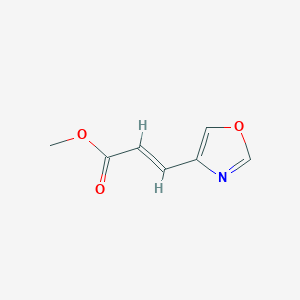
![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
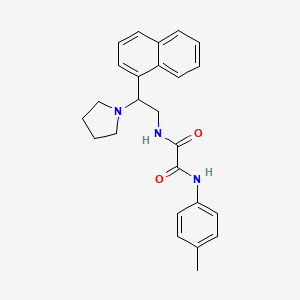
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
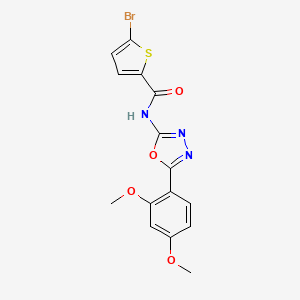
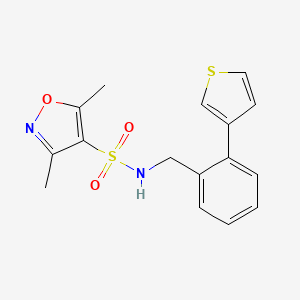

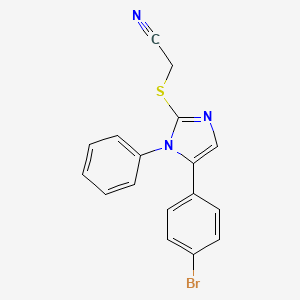
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)
![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)